tert-Butyldicyclohexylphosphonium tetrafluoroborate

Catalog No.
S3464592
CAS No.
1220349-00-7
M.F
C16H32BF4P
M. Wt
342.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldicyclohexylphosphonium tetrafluoroborat...

CAS Number

1220349-00-7

Product Name

tert-Butyldicyclohexylphosphonium tetrafluoroborate

IUPAC Name

tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate

Molecular Formula

C16H32BF4P

Molecular Weight

342.2 g/mol

InChI

InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1

InChI Key

XOMLPCCNVCCMRG-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2

Field: Organic Chemistry

Application: Coupling Reactions: “tert-Butyldicyclohexylphosphonium tetrafluoroborate” is used as a ligand in various types of coupling reactions . These reactions are fundamental in organic synthesis for creating carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.

Method of Application: In a typical coupling reaction, the ligand (in this case, “tert-Butyldicyclohexylphosphonium tetrafluoroborate”) is combined with a metal catalyst, such as palladium or nickel. The metal-ligand complex then facilitates the coupling of two organic substrates to form a new carbon-carbon bond .

Results or Outcomes: The use of “tert-Butyldicyclohexylphosphonium tetrafluoroborate” as a ligand can improve the efficiency and selectivity of the coupling reaction . .

tert-Butyldicyclohexylphosphonium tetrafluoroborate (BCPh-BF4), also known as dicyclohexyl-t-butylphosphonium tetrafluoroborate, is a cationic phosphonium salt. It is a white crystalline solid commonly used as a ligand in organic synthesis []. Due to its bulky and electron-rich nature, BCPh-BF4 plays a crucial role in various palladium-catalyzed cross-coupling reactions [].


Molecular Structure Analysis

The key feature of BCPh-BF4's structure is the central phosphorus atom (P) bonded to four different groups:

  • A tert-butyl group (C(CH3)3)
  • Two cyclohexyl groups (C6H11)
  • A positively charged phosphonium group (P+)

The tetrafluoroborate anion (BF4-) balances the positive charge on the phosphonium cation. This bulky structure with electron-donating groups on the P atom makes BCPh-BF4 a good ligand for stabilizing palladium complexes in cross-coupling reactions [].


Chemical Reactions Analysis

BCPh-BF4 is primarily used as a ligand in numerous palladium-catalyzed cross-coupling reactions. Here are some examples:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl halide or vinyl halide.
R-B(OH)2 + Ar-X + Pd(BCPh-BF4)2 -> R-Ar + BX + 2Pd(0) + 2H+  (Eq. 1) []where R = alkyl or aryl, Ar = aryl, X = Cl, Br, or I
  • Negishi Coupling: This reaction forms a carbon-carbon bond between an alkyl or alkenyl zinc halide and an aryl or vinyl halide.
R-ZnX + Ar-X + Pd(BCPh-BF4)2 -> R-Ar + ZnX2 + 2Pd(0)  (Eq. 2) []where R = alkyl or alkenyl, Ar = aryl, X = Cl, Br, or I
  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
RC≡CH + Ar-X + Pd(BCPh-BF4)2 + CuI -> RC≡C-Ar + XCu + 2Pd(0)  (Eq. 3) []where R = alkyl or aryl, Ar = aryl, X = Cl, Br, or I

These are just a few examples, and BCPh-BF4 can be employed in various other cross-coupling reactions due to its versatility [].

BCPh-BF4 functions as a ligand in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of BCPh-BF4 helps stabilize the various oxidation states of palladium (Pd(0), Pd(II)) throughout the catalytic cycle []. It facilitates the oxidative addition of the aryl halide to Pd(0) and the reductive elimination step that forms the new carbon-carbon bond [].

Dates

Modify: 2023-08-19

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